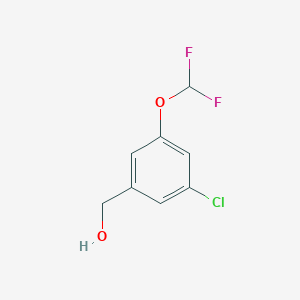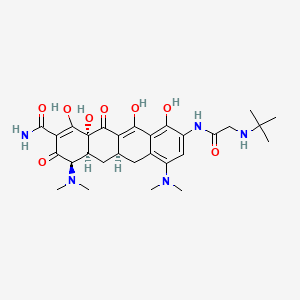
Tigecycline, (4R)-
Overview
Description
Tigecycline is a unique glycylcycline class of semisynthetic antimicrobial agents developed for the treatment of polymicrobial infections caused by multidrug-resistant Gram-positive and Gram-negative pathogens . It evades the main tetracycline resistance genetic mechanisms, such as tetracycline-specific efflux pump acquisition and ribosomal protection, via the addition of a glycyclamide moiety to the 9-position of minocycline .
Synthesis Analysis
Tigecycline is a semisynthetic antimicrobial agent developed for the treatment of polymicrobial infections caused by multidrug-resistant pathogens . It evades the main tetracycline resistance genetic mechanisms, such as tetracycline-specific efflux pump acquisition and ribosomal protection, via the addition of a glycyclamide moiety to the 9-position of minocycline .Molecular Structure Analysis
Tigecycline exhibits higher affinity and catalytic efficiency toward tigecycline when compared to Tet (X2), resulting in the expression of phenotypic tigecycline resistance in E. coli strains bearing the tet (X4) gene . The structures of Tet (X4) and Tet (X4)-tigecycline complex and those of Tet (X2) showed that they shared an identical FAD-binding site and that the FAD and tigecycline adopted similar conformation in the catalytic pocket .Chemical Reactions Analysis
Tigecycline is a tetracycline-class antibacterial agent developed for the treatment of polymicrobial MDR infections . It is effective against a wide range of multidrug-resistant nosocomial pathogens . Tigecycline is a poor substrate for tetracycline-specific efflux pumps, and it still attaches to ribosomes that have been modified by the Tet (M) protein .Physical and Chemical Properties Analysis
Tigecycline is a derivative of the tetracycline minocycline . It is the first available glycylcycline antibiotic . It is bacteriostatic .Scientific Research Applications
Broad-Spectrum Antibiotic Effectiveness
Tigecycline, a semisynthetic glycylcycline, shows promise as a broad-spectrum antimicrobial agent, effective against various serious bacterial infections. Its design aims to overcome resistance mechanisms found in bacteria, providing coverage against vancomycin-resistant enterococci, methicillin-resistant Staphylococcus aureus, and multidrug-resistant gram-negative bacteria. Tigecycline's efficacy and tolerability have been supported in human clinical phase 2 studies (Noskin, 2005).
Resistance Challenges
The emergence of high-level tigecycline resistance genes, such as tet(X3) and tet(X4), in various bacteria including Enterobacteriaceae and Acinetobacter, poses a significant challenge. These genes confer resistance to tetracyclines, including tigecycline, eravacycline, and omadacycline, thereby necessitating global surveillance and attention (He et al., 2019).
Efficacy Against Multidrug-Resistant Pathogens
Tigecycline is highly active against gram-positive and -negative organisms, including those resistant to other antibiotics, making it useful for polymicrobial infections and situations where multidrug-resistant pathogens are suspected. Its pharmacokinetic properties, like minimal organ toxicity and no need for dosage adjustment in most patients, enhance its application in various infections (Stein & Babinchak, 2013).
Treatment of Specific Infections
Tigecycline's effectiveness extends to treating surgical wound infections, infections due to multiresistant pathogens like Acinetobacter spp., and ESBL producers. Its unique properties allow it to evade certain resistance mechanisms, making it a potential option for these challenging infections (Livermore, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Tigecycline is unique in its class of semisynthetic antimicrobial agents developed for the treatment of polymicrobial infections caused by multidrug-resistant Gram-positive and Gram-negative pathogens . New evidence also suggests the effectiveness of tigecycline for the treatment of severe Clostridioides difficile infections . Tigecycline showed in vitro susceptibility to Coxiella spp., Rickettsia spp., and multidrug-resistant Neisseria gonnorrhoeae strains which indicate the possible use of tigecycline in the treatment of infections caused by these pathogens .
Biochemical Analysis
Biochemical Properties
Tigecycline, (4R)- interacts with the 30S ribosomal subunit of bacteria, blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome. This prevents the incorporation of amino acid residues into elongating peptide chains, leading to the loss of peptide formation and bacterial growth .
Cellular Effects
Tigecycline, (4R)- has been shown to have antitumorigenic effects. It causes loss of cell viability mediated by mitochondrial oxidative phosphorylation (OXPHOS) and RAC1 in hepatocellular carcinoma cells . It also exhibits a time-dependent bactericidal activity and has a prolonged postantibiotic effect (PAE) against Gram-positive and Gram-negative pathogens .
Molecular Mechanism
Tigecycline, (4R)- evades the main tetracycline resistance genetic mechanisms, such as tetracycline-specific efflux pump acquisition and ribosomal protection, via the addition of a glycyclamide moiety to the 9-position of minocycline . It inhibits protein translation in bacteria by binding to the 30S ribosomal subunit .
Temporal Effects in Laboratory Settings
Tigecycline, (4R)- exhibits a time-dependent bactericidal activity and has a prolonged postantibiotic effect (PAE) against Gram-positive and Gram-negative pathogens following a 3 mg/kg dose . In laboratory settings, tigecycline treatment resulted in a significant reduction of mitochondrial function, which preceded the observed decrease in cell viability .
Dosage Effects in Animal Models
In animal models, the pharmacokinetics of tigecycline, (4R)- are linear. After a 100-milligram loading dose, followed by 50 milligrams every 12 h, the steady-state maximum concentration in serum after a 1-h infusion is ∼0.6 µg/mL .
Metabolic Pathways
The major metabolic pathways identified for Tigecycline, (4R)- are glucuronidation of tigecycline and amide hydrolysis followed by N-acetylation to form N-acetyl-9-aminominocycline .
Transport and Distribution
Tigecycline, (4R)- is rapidly distributed and has a large volume of distribution, indicating extensive tissue penetration . The major route of elimination of tigecycline is through the feces, primarily as unchanged drug .
Subcellular Localization
The exact subcellular localization of Tigecycline, (4R)- is not clearly defined in the literature. Given its mechanism of action, it is likely to be localized in the cytoplasm where it can interact with the bacterial ribosome .
Properties
IUPAC Name |
(4R,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N5O8/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35)/t12-,14-,21+,29-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVUOXKZCCAWOJ-RXEYFDPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422262-97-2 | |
| Record name | Tigecycline, (4R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422262972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TIGECYCLINE, (4R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U98SS1SU9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


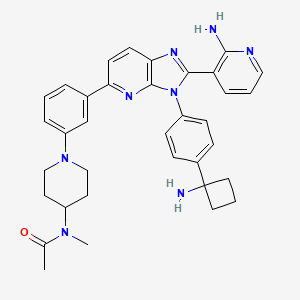
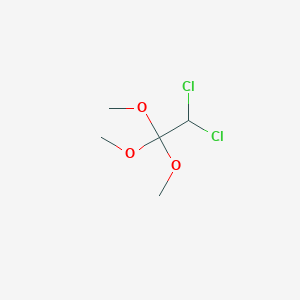
![(1R,5R)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B3322125.png)
![(3S,4R)-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B3322140.png)
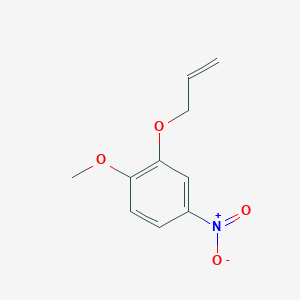
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride](/img/structure/B3322152.png)
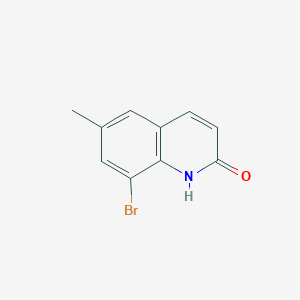
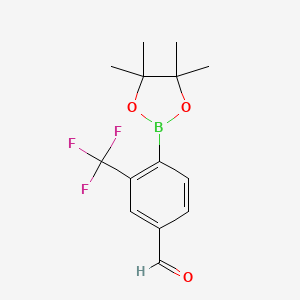

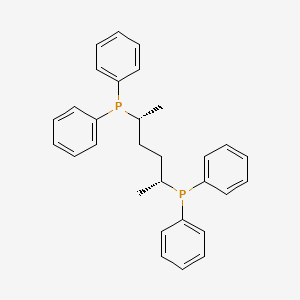
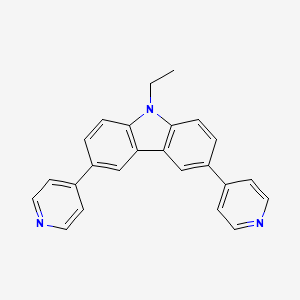
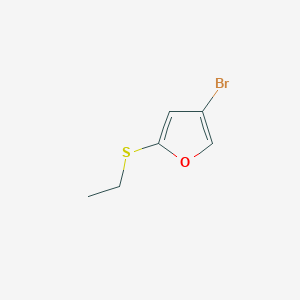
![(2S)-2-[12-ethyl-8-(hydroxymethyl)-9-oxo-2-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoic acid](/img/structure/B3322201.png)
